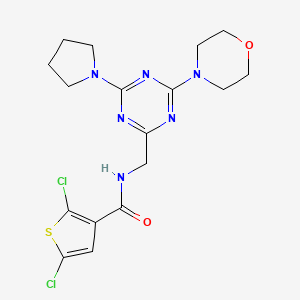

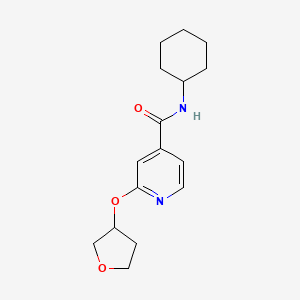

Methyl 3-(2-((2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, which is a common feature in many pharmaceuticals . The presence of the methoxyphenyl group suggests that this compound may have some interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as mass spectrometry, nuclear magnetic resonance (NMR), and X-ray crystallography .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, solubility, and stability would typically be determined experimentally .作用機序

Target of Action

The primary targets of this compound appear to be acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions . Inhibition of these enzymes can increase acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease .

Mode of Action

The compound interacts with its targets (AChE and BChE) by inhibiting their activity . This inhibition is achieved through competitive binding, where the compound competes with acetylcholine for the active site of the enzyme . The compound with the best AChE activity was found to show competitive inhibition .

Biochemical Pathways

The inhibition of AChE and BChE affects the cholinergic transmission pathway . This pathway is responsible for transmitting signals in the nervous system through the neurotransmitter acetylcholine. By inhibiting the enzymes that break down acetylcholine, the compound increases the levels of this neurotransmitter, enhancing cholinergic transmission .

Pharmacokinetics

These studies suggest that such compounds exhibit acceptable pharmacokinetic profiles, with good absorption and distribution, metabolism in the liver, and renal excretion . .

Result of Action

The result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE and BChE . This can lead to improved cognitive functions, as acetylcholine is a crucial neurotransmitter for cognition . Therefore, this compound could potentially be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s, which are characterized by a decrease in cholinergic transmission .

将来の方向性

特性

CAS番号 |

1114647-18-5 |

|---|---|

分子式 |

C25H29N5O5S |

分子量 |

511.6 |

IUPAC名 |

methyl 3-[2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C25H29N5O5S/c1-34-19-6-4-18(5-7-19)29-13-11-28(12-14-29)10-9-26-22(31)16-30-23(32)20-8-3-17(24(33)35-2)15-21(20)27-25(30)36/h3-8,15H,9-14,16H2,1-2H3,(H,26,31)(H,27,36) |

InChIキー |

SOQGPXACCJHBLH-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione](/img/structure/B2910945.png)

![3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2910946.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)propanamide](/img/structure/B2910950.png)

![6-ethyl 3-methyl 2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2910955.png)

![6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid](/img/structure/B2910956.png)

![{2-Phenyl-1-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B2910958.png)

![4-[4-(4-Chlorobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B2910962.png)